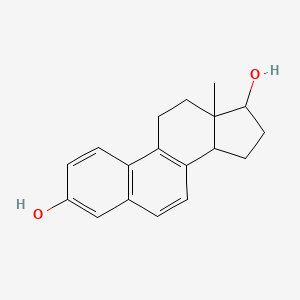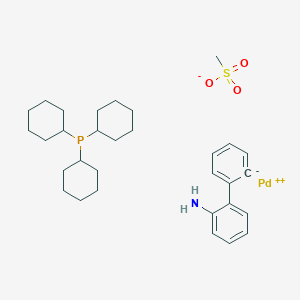
Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a palladium-based organometallic compound. It is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki, Kumada, Negishi, and Buchwald-Hartwig reactions . This compound is known for its high efficiency and selectivity in facilitating carbon-carbon and carbon-nitrogen bond formations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) typically involves the reaction of tricyclohexylphosphine, 2-amino-1,1’-biphenyl-2-yl lithium, and methanesulfonyl chloride . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes cross-coupling reactions, including:
Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
Kumada Coupling: Reaction with Grignard reagents to form carbon-carbon bonds.
Negishi Coupling: Reaction with organozinc compounds.
Buchwald-Hartwig Coupling: Reaction with amines to form carbon-nitrogen bonds
Common Reagents and Conditions
The common reagents used in these reactions include boronic acids, Grignard reagents, organozinc compounds, and amines. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as toluene or tetrahydrofuran .
Major Products
The major products formed from these reactions are biaryl compounds, carbon-carbon bonded products, and carbon-nitrogen bonded products .
Aplicaciones Científicas De Investigación
Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of the palladium center with the reactants, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The tricyclohexylphosphine ligand stabilizes the palladium center, enhancing its catalytic activity. The methanesulfonato group acts as a leaving group, allowing the palladium to undergo oxidative addition and reductive elimination steps, which are crucial for the cross-coupling reactions .
Comparación Con Compuestos Similares
Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its high efficiency and selectivity in catalysis. Similar compounds include:
- Methanesulfonato(1,1-ferrocenediyl-bis(diphenylphosphino))(2’-amino-1,1’-biphenyl-2-yl)palladium(II) .
- Methanesulfonato(2-di-t-butylphosphino-2’,4’,6’-tri-isopropyl-1,1’-biphenyl-2-yl)palladium(II) .
- Methanesulfonato(2-di-cyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-isopropyl-1,1’-biphenyl-2-yl)palladium(II) .
These compounds share similar catalytic properties but differ in their ligand structures, which can influence their reactivity and selectivity in various reactions .
Propiedades
Fórmula molecular |
C31H46NO3PPdS |
|---|---|
Peso molecular |
650.2 g/mol |
Nombre IUPAC |
methanesulfonate;palladium(2+);2-phenylaniline;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C12H10N.CH4O3S.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h16-18H,1-15H2;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
Clave InChI |
BEVBAWTWJKIARP-UHFFFAOYSA-M |
SMILES canónico |
CS(=O)(=O)[O-].C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


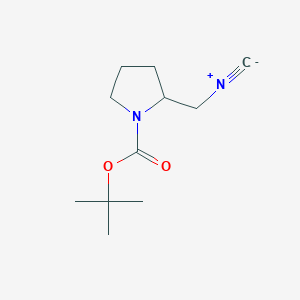

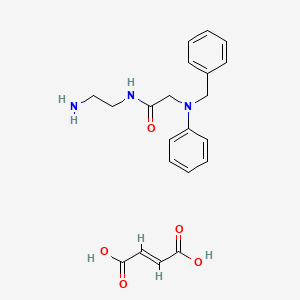
![1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate](/img/structure/B12324566.png)
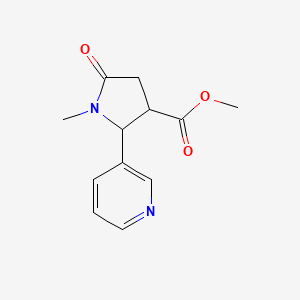
![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one](/img/structure/B12324583.png)
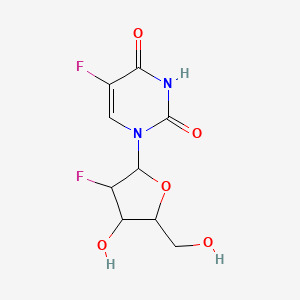
![[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)
